
Spectroscopic Data of (+)-β-Pinene: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (+)-beta-Pinene

Cat. No.: B025252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (+)-

β-pinene, a bicyclic monoterpene of significant interest in chemical research and drug

development. The information presented herein is intended to serve as a valuable resource for

identification, characterization, and quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of

organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR

data for (+)-β-pinene, typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.74 s 1H H-10a

4.72 s 1H H-10b

2.42 - 2.35 m 1H H-1

2.34 - 2.27 m 1H H-5

2.22 - 2.15 m 1H H-4a

2.13 - 2.06 m 1H H-4b

1.99 - 1.92 m 1H H-3a

1.88 - 1.81 m 1H H-3b

1.25 s 3H H-9

0.84 s 3H H-8

¹³C NMR Data
Chemical Shift (δ) ppm Carbon Atom

149.3 C-2

112.1 C-10

45.9 C-1

40.8 C-5

38.0 C-7

31.5 C-4

31.3 C-3

26.3 C-6

23.0 C-9

21.4 C-8
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of (+)-β-pinene is characterized by the following key absorption bands.

Wavenumber (cm⁻¹) Intensity Assignment

3070 Medium
=C-H stretch (exocyclic

methylene)

2980-2870 Strong C-H stretch (alkane)

1640 Medium
C=C stretch (exocyclic

methylene)

888 Strong
=C-H bend (out-of-plane,

exocyclic methylene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which aids in determining its molecular weight and elemental composition. The

electron ionization (EI) mass spectrum of (+)-β-pinene shows a molecular ion peak and a

characteristic fragmentation pattern.

m/z Relative Intensity (%) Assignment

136 20 [M]⁺ (Molecular Ion)

121 30 [M-CH₃]⁺

105 15 [M-C₂H₅]⁺

93 100 [M-C₃H₇]⁺ (Base Peak)

79 40

68 55

41 60

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Specific instrument parameters may vary.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of (+)-β-pinene in about 0.6 mL of

deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters (¹H NMR):

Set the spectral width to approximately 12 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Acquisition Parameters (¹³C NMR):

Set the spectral width to approximately 220 ppm.

Use a pulse angle of 45-90 degrees.

Employ proton decoupling to simplify the spectrum.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance of ¹³C.

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase

the resulting spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26

for ¹H and δ 77.16 for ¹³C).
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place one to two drops of neat (+)-β-pinene onto the

surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin

liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

Obtain a background spectrum of the clean, empty salt plates.

Place the sample-containing salt plates in the sample holder.

Acquire the sample spectrum over the range of approximately 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of (+)-β-pinene into the mass spectrometer,

typically via direct injection or through a gas chromatograph (GC-MS).

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Ionization: Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum representing the relative

abundance of each ion.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of (+)-β-pinene.

Sample Preparation

Spectroscopic Analysis Data Interpretation

(+)-β-Pinene Sample

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy

Mass Spectrometry

Structural Elucidation
(Connectivity, Stereochemistry)

Functional Group Identification
(C=C, C-H)

Molecular Weight & Fragmentation Pattern

Complete Spectroscopic
Characterization

Click to download full resolution via product page

Spectroscopic Analysis Workflow for (+)-β-Pinene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b025252?utm_src=pdf-body-img
https://www.benchchem.com/product/b025252#spectroscopic-data-nmr-ir-ms-of-beta-pinene
https://www.benchchem.com/product/b025252#spectroscopic-data-nmr-ir-ms-of-beta-pinene
https://www.benchchem.com/product/b025252#spectroscopic-data-nmr-ir-ms-of-beta-pinene
https://www.benchchem.com/product/b025252#spectroscopic-data-nmr-ir-ms-of-beta-pinene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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